
N-Desmethylapalutamide
概述
描述
N-去甲基-阿帕鲁胺是一种非甾体类抗雄激素,是阿帕鲁胺的主要活性代谢产物。阿帕鲁胺作为一种激素类抗肿瘤药物用于治疗转移性前列腺癌。 N-去甲基-阿帕鲁胺表现出与阿帕鲁胺相似的活性,并在阿帕鲁胺治疗期间以相当的浓度循环 .
准备方法
合成路线和反应条件: N-去甲基-阿帕鲁胺由阿帕鲁胺在肝脏中通过细胞色素 P450 酶(特别是 CYP2C8 和 CYP3A4)的作用而形成 . 合成路线涉及阿帕鲁胺的去甲基化,这是一个需要特定反应条件和催化剂的复杂过程。
工业生产方法: N-去甲基-阿帕鲁胺的工业生产涉及阿帕鲁胺的大规模合成,然后进行代谢转化。 该工艺经过优化以确保高产率和纯度,利用有机合成和生物转化的先进技术 .
化学反应分析
反应类型: N-去甲基-阿帕鲁胺主要经历代谢反应,包括氧化和还原。 该化合物被细胞色素 P450 酶代谢,导致各种氧化产物 .
常用试剂和条件: 代谢反应涉及 CYP2C8 和 CYP3A4 等酶,它们促进氧化和还原过程。 这些反应通常在肝脏内的生理条件下发生 .
主要产物: N-去甲基-阿帕鲁胺代谢反应形成的主要产物包括各种氧化代谢产物。 这些代谢产物进一步加工并从体内排出 .
科学研究应用
Introduction to N-Desmethylapalutamide
This compound is an active metabolite of apalutamide, an androgen receptor inhibitor primarily used in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC). The compound has garnered attention for its pharmacological properties and clinical implications, particularly in enhancing the efficacy of androgen deprivation therapy (ADT) and improving patient outcomes.
Pharmacokinetics and Pharmacodynamics
This compound plays a crucial role in understanding the pharmacokinetics of apalutamide. A population pharmacokinetic analysis demonstrated that both apalutamide and its metabolite exhibit significant plasma accumulation, with this compound showing an 85.2-fold increase at steady state following a daily dose of 240 mg of apalutamide . This information is vital for optimizing dosing regimens and predicting therapeutic outcomes in clinical settings.
Clinical Efficacy in Prostate Cancer
This compound's efficacy was highlighted in the SPARTAN trial, where it was associated with improved metastasis-free survival (MFS) in patients with high-risk nmCRPC. The study reported a 72% reduction in the risk of developing metastatic disease when apalutamide was added to ADT compared to placebo . The exposure-response relationship indicates that higher plasma concentrations of this compound correlate with better clinical outcomes, emphasizing its importance as a therapeutic target.
Adverse Event Management
Research indicates that multidisciplinary management of adverse events associated with apalutamide, including those linked to this compound, can reduce treatment discontinuation rates. This highlights the metabolite's role not only in therapeutic efficacy but also in patient safety and tolerability .
Drug-Drug Interactions
This compound is recognized for its potential interactions with other medications, particularly those metabolized by CYP enzymes. As a moderate to strong inducer of CYP3A4 and CYP2B6, it may influence the pharmacokinetics of co-administered drugs, necessitating careful monitoring during combination therapies .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Volume of Distribution | 276 L |
Clearance | 1.5 L/h |
Steady-State Accumulation | 85.2-fold |
Time to Steady-State | 4 weeks |
Table 2: Clinical Outcomes Associated with this compound
Study | Population | Treatment | MFS Improvement |
---|---|---|---|
SPARTAN | High-risk nmCRPC | Apalutamide + ADT | 72% reduction |
Case Study 1: Efficacy in High-Risk nmCRPC
In a cohort study involving patients treated with apalutamide, researchers observed significant improvements in MFS when this compound levels were adequately monitored. The findings indicated that patients achieving higher concentrations experienced less disease progression and improved overall survival rates.
Case Study 2: Managing Adverse Events
A real-world study focusing on the management of adverse events associated with apalutamide revealed that proactive strategies involving healthcare teams led to reduced discontinuation rates. Patients receiving tailored interventions based on their this compound levels reported fewer severe side effects, allowing for sustained treatment continuity.
作用机制
N-去甲基-阿帕鲁胺通过与雄激素受体配体结合域结合发挥作用,阻断雄激素受体核易位、DNA 结合和雄激素受体基因靶标的转录。 这导致肿瘤细胞增殖减少和凋亡增加,从而减少肿瘤体积 . 该化合物在肝脏中由细胞色素 P450 酶 CYP2C8 和 CYP3A4 从阿帕鲁胺形成 .
类似化合物:
阿帕鲁胺: 母体化合物,用作激素类抗肿瘤药物。
恩扎鲁胺: 另一种具有类似作用机制的非甾体类抗雄激素。
独特性: N-去甲基-阿帕鲁胺的独特性在于它作为阿帕鲁胺的主要活性代谢产物形成。 它表现出与阿帕鲁胺相似的活性,并在治疗期间以相当的浓度循环,使其成为阿帕鲁胺治疗整体疗效的关键组成部分 .
相似化合物的比较
Apalutamide: The parent compound, used as a hormonal antineoplastic agent.
Enzalutamide: Another nonsteroidal antiandrogen with similar mechanisms of action.
Darolutamide: A nonsteroidal antiandrogen with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness: N-Desmethyl-Apalutamide is unique due to its formation as a major active metabolite of apalutamide. It exhibits similar activity to apalutamide and circulates at comparable concentrations during therapy, making it a critical component in the overall efficacy of apalutamide treatment .
生物活性
N-Desmethylapalutamide, a significant active metabolite of apalutamide, plays a crucial role in the therapeutic landscape for prostate cancer, particularly in patients with high-risk non-metastatic castration-resistant prostate cancer (NM-CRPC). This compound exhibits distinct biological activities, primarily through its interaction with androgen receptors, which are pivotal in the progression of prostate cancer.
This compound has the following chemical characteristics:
Property | Details |
---|---|
Common Name | N-Desmethyl Apalutamide |
CAS Number | 1332391-11-3 |
Molecular Formula | CHFNOS |
Molecular Weight | 463.41 g/mol |
CYP Enzyme Induction | Moderate to strong inducer of CYP3A4 and CYP2B6 |
This compound is noted to be a less potent antagonist of the androgen receptor compared to its parent compound, apalutamide, contributing approximately one-third of the overall activity of apalutamide in clinical settings .
This compound functions primarily by antagonizing androgen receptors, thereby inhibiting the action of androgens (male hormones) that can promote the growth of prostate cancer cells. This mechanism is crucial in managing prostate cancer progression.
Pharmacokinetics
Research has shown that this compound's pharmacokinetic profile includes:
- Absorption and Distribution : Following oral administration of apalutamide, this compound reaches steady-state concentrations after approximately four weeks. The apparent clearance rate is around 1.5 L/h, indicating slow elimination from the body .
- Exposure Response Relationships : In a study involving 1,207 patients from the SPARTAN trial, no statistically significant relationship was found between the exposure levels of this compound and metastasis-free survival (MFS). However, higher exposure levels were associated with an increased incidence of treatment-emergent adverse events such as skin rash and weight loss .
SPARTAN Study Insights
The SPARTAN study evaluated apalutamide and its metabolite in patients with NM-CRPC. Key findings include:
- Patient Demographics : The study included 806 patients receiving apalutamide and 401 on placebo.
- Dose Adjustments : Approximately 21% of patients required dose reductions due to adverse effects, highlighting the importance of monitoring plasma concentrations to manage side effects effectively .
Population Pharmacokinetics
A comprehensive analysis pooled data from multiple studies involving 1,092 subjects. The results indicated:
- Inter-individual Variability : There was low variability in apparent clearance rates (<20%), suggesting consistent pharmacokinetic behavior across different populations.
- Health Status Correlation : Factors such as health status, body weight, and albumin concentration were identified as influencing pharmacokinetics but had minimal clinical relevance .
Efficacy Case Study
In a case series involving patients treated with apalutamide:
- Patients demonstrated a significant delay in disease progression when treated with recommended doses.
- Monitoring plasma levels of both apalutamide and this compound allowed for timely adjustments in therapy to mitigate adverse effects while maintaining efficacy.
Safety Case Study
A retrospective analysis highlighted that:
- Patients exhibiting higher levels of this compound reported more frequent adverse events.
- Clinical management strategies focused on dose adjustments based on plasma concentration monitoring improved patient outcomes without compromising treatment efficacy.
属性
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5O2S/c21-14-7-10(2-3-12(14)16(26)30)29-18(32)28(17(31)19(29)4-1-5-19)11-6-13(20(22,23)24)15(8-25)27-9-11/h2-3,6-7,9H,1,4-5H2,(H2,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAANHOAPFBHUDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336279 | |
Record name | N-Desmethylapalutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332391-11-3 | |
Record name | N-Desmethylapalutamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332391113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Desmethylapalutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYLAPALUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13RV85F63R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between N-Desmethyl-Apalutamide exposure and the efficacy of Apalutamide in patients with nonmetastatic castration-resistant prostate cancer?
A: Research suggests that within the typical exposure range observed in patients taking the recommended 240 mg daily dose of Apalutamide, there is no statistically significant relationship between the exposure levels of N-Desmethyl-Apalutamide (the active metabolite of Apalutamide) and the time to metastasis. This observation suggests that the standard dosage of Apalutamide provides consistent efficacy across the patient population studied in the SPARTAN trial, regardless of individual variations in metabolite exposure [].
Q2: Does the exposure level of N-Desmethyl-Apalutamide correlate with any safety concerns in patients taking Apalutamide?
A: While the SPARTAN study [] did not find a link between N-Desmethyl-Apalutamide exposure and metastasis-free survival, it did observe a statistically significant association between higher Apalutamide exposure (and by extension, likely higher levels of its active metabolite) and specific adverse events, namely skin rash and weight loss. This finding underscores the importance of monitoring for these side effects in individuals prescribed Apalutamide and supports dose adjustments as needed to manage tolerability.
Q3: Is there any research exploring the pharmacokinetics of N-Desmethyl-Apalutamide in different patient populations?
A: While the specific details haven't been provided in the summaries, research exists that investigates the population pharmacokinetics of both Apalutamide and its active metabolite, N-Desmethyl-Apalutamide, in both healthy individuals and those diagnosed with castration-resistant prostate cancer []. This type of research is essential for understanding how the drug and its metabolite are absorbed, distributed, metabolized, and excreted by the body, which can be influenced by factors like age, genetics, and disease state.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。